molecular formula C13H8F3NO4 B3031778 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol CAS No. 680579-23-1

2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol

Cat. No. B3031778
CAS RN: 680579-23-1
M. Wt: 299.2 g/mol
InChI Key: QSRAHHNCLOLHMK-UHFFFAOYSA-N
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Description

The compound "2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol" is a chemical species that belongs to the class of nitro-substituted phenols. These compounds are characterized by the presence of a nitro group (NO2) and a trifluoromethyl group (CF3) attached to a benzene ring, which is further connected to another phenol group through an ether linkage (phenoxy). The presence of these substituents imparts unique electronic, physical, and chemical properties to the molecule, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of related nitro-substituted phenolic compounds has been reported in several studies. For instance, the synthesis of 4-(Nitrostyryl)phenols and their deprotonated phenolate forms has been achieved, which exhibit solvatochromic properties due to π-π* electronic transitions and intramolecular charge-transfer from the phenolate to the nitroarene moiety . Similarly, the synthesis of 4-[[(4-nitrophenyl)methylene]imino]phenols and their deprotonated phenolates has been described, which also show solvatochromism . These synthetic methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitro-substituted phenols has been extensively studied using various spectroscopic techniques. For example, the structure of phenolic isomers of nitrofluoranthene was analyzed using 1H NMR spectroscopy, revealing insights into the conformation of the nitro group and its non-coplanarity with the aromatic ring system . The crystal structure of a related compound, 2-(3'-methyl-4'-nitrophenoxy)-1,3-diisopropylbenzene, showed that the phenyl rings are nearly orthogonal, and the nitro-substituted ring is conjugated with the ether oxygen atom . These studies provide a foundation for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of nitro-substituted phenols can be influenced by the presence of electron-withdrawing or electron-donating groups. The reaction between 2-nitrophenol and trichloroacetaldehyde has been investigated, leading to the formation of various condensation products . The nitro group's steric effects and its position relative to the phenolic oxygen atom play a significant role in such reactions. These findings can be extrapolated to predict the reactivity of "this compound" in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted phenols are closely related to their molecular structure. The vibrational spectra and thermodynamic properties of these compounds have been studied using DFT calculations, revealing that their properties are influenced by the number of nitro and hydroxy groups . The solvatochromic behavior of these compounds has also been linked to their interaction with the solvent, which can be modulated by the solvent's hydrogen-bond donor acidity . These studies provide valuable information for predicting the properties of "this compound".

Scientific Research Applications

Synthesis and Electronic Properties

  • 2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol is used in the synthesis of novel (trifluoromethyl)phenoxy-substituted phthalocyanines. These compounds exhibit high solubility in various solvents and are characterized by several spectroscopic methods including UV-Vis and NMR (Burat, Öz, & Bayır, 2012).

Photolysis and Photoaffinity Labeling

  • This chemical compound is also involved in the study of chromogenic diazirine, where it acts as a carbene precursor with a chromogenic group. The photolysis of diazirine in different solvents yields various products, facilitating spectrophotometric detection in photoaffinity labeling without using radioactive techniques (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

Environmental and Photochemical Studies

  • The compound's behavior in the environment and its reaction pathways are studied through light-induced nitration pathways of phenols, which are significant in transforming pesticide-derived secondary pollutants into toxic derivatives in water surfaces and for forming phytotoxic compounds in the atmosphere (Bedini, Maurino, Minero, & Vione, 2012).

Electrochemical Oxidation Studies

  • Electrochemical studies have been conducted on phenols, including compounds similar to this compound, focusing on the effects of nitro-substituents on the degradation of phenols at boron-doped diamond anodes. This research provides insights into the degradation pathways and intermediate products formed during the process (Jiang, Zhu, Li, & Ni, 2010).

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)8-5-6-11(9(7-8)17(19)20)21-12-4-2-1-3-10(12)18/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRAHHNCLOLHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381469
Record name 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

680579-23-1
Record name 2-[2-nitro-4-(trifluoromethyl)phenoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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